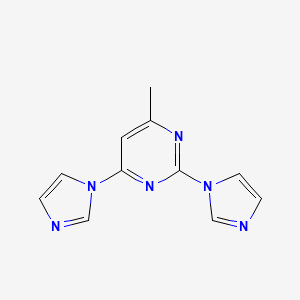
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: It can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Mecanismo De Acción
The mechanism by which 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Di(1H-imidazol-1-yl)-6-phenylpyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-chloropyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-aminopyrimidine
Uniqueness
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity. Its methyl group at the 6-position of the pyrimidine ring also influences its steric and electronic characteristics, differentiating it from other similar compounds.
Propiedades
Número CAS |
135052-26-5 |
|---|---|
Fórmula molecular |
C11H10N6 |
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
2,4-di(imidazol-1-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H10N6/c1-9-6-10(16-4-2-12-7-16)15-11(14-9)17-5-3-13-8-17/h2-8H,1H3 |
Clave InChI |
JHKUFUGKXIQNPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


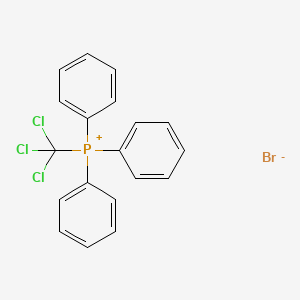
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
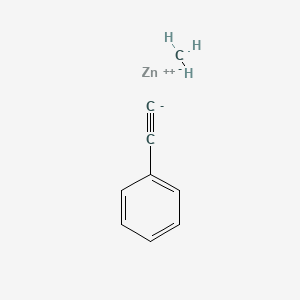
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
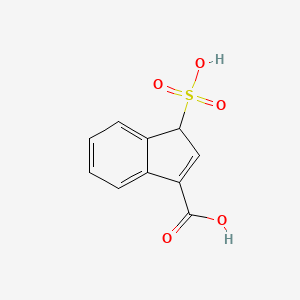

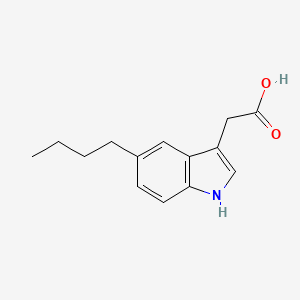
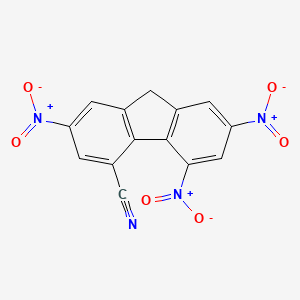
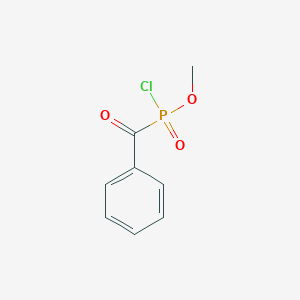
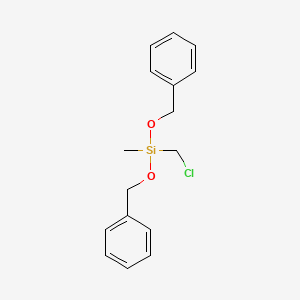
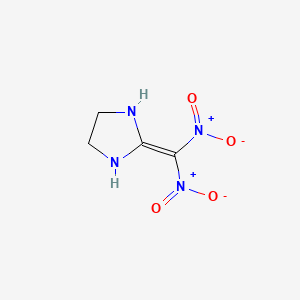
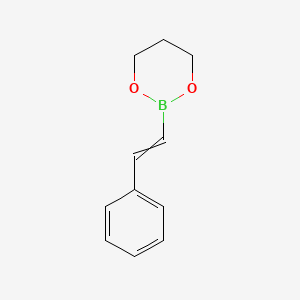
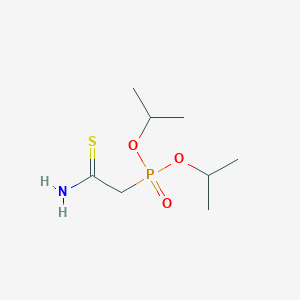
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
